A Technical Guide to the Stereoisomers of 2,3-Dibromosuccinic Acid
A Technical Guide to the Stereoisomers of 2,3-Dibromosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromosuccinic acid, a brominated derivative of succinic acid, is a molecule of significant interest in stereochemistry and organic synthesis. Its structure contains two chiral centers at the C2 and C3 positions, giving rise to multiple stereoisomers. An understanding of the distinct spatial arrangements of these isomers is crucial for their application in asymmetric synthesis and as chiral building blocks in the development of pharmaceuticals. This technical guide provides an in-depth overview of the stereoisomers of 2,3-dibromosuccinic acid, their physicochemical properties, and detailed experimental protocols for their synthesis and separation.
The Stereoisomers of 2,3-Dibromosuccinic Acid
2,3-Dibromosuccinic acid (HOOC-CHBr-CHBr-COOH) has two chiral carbons. The substituents on each chiral carbon are identical: a hydrogen atom, a bromine atom, a carboxyl group, and the other brominated carbon atom. This symmetry results in the existence of three stereoisomers: a pair of enantiomers and a meso compound.[1]
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Enantiomers ((+)- and (-)-threo isomers): These two isomers are non-superimposable mirror images of each other. They are optically active, rotating plane-polarized light in equal but opposite directions. The racemic mixture, a 50:50 combination of the two enantiomers, is optically inactive due to external compensation.[1] The enantiomeric pair is also referred to as the threo diastereomer.
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Meso Form (erythro isomer): This isomer possesses an internal plane of symmetry, making it achiral and optically inactive, despite having two chiral centers.[1] This is also known as the erythro diastereomer.
Physicochemical Properties
The stereoisomers of 2,3-dibromosuccinic acid exhibit distinct physical properties, which are summarized in the table below. These differences are critical for their separation and characterization.
| Property | (2R,3R)-(+)-2,3-Dibromosuccinic Acid | (2S,3S)-(-)-2,3-Dibromosuccinic Acid | Racemic (±)-2,3-Dibromosuccinic Acid | meso-(2R,3S)-2,3-Dibromosuccinic Acid |
| Synonyms | d-2,3-Dibromosuccinic acid | l-2,3-Dibromosuccinic acid | (±)-threo-2,3-Dibromosuccinic acid | erythro-2,3-Dibromosuccinic acid |
| CAS Number | 916065-44-6 | 916065-46-8 | 1114-00-7 | 608-36-6 |
| Molecular Formula | C₄H₄Br₂O₄ | C₄H₄Br₂O₄ | C₄H₄Br₂O₄ | C₄H₄Br₂O₄ |
| Molecular Weight | 275.88 g/mol | 275.88 g/mol | 275.88 g/mol | 275.88 g/mol |
| Melting Point | 157-158 °C (decomposes)[2] | 157-158 °C (decomposes)[2] | 167 °C[2] | 255-256 °C (decomposes); also reported as 270-273 °C[2] |
| Water Solubility | Very soluble in cold water[2] | Very soluble in cold water[2] | 20 g/L at 17 °C[2] | 20 g/L at 17 °C[2] |
| Optical Rotation | [α]D¹⁸ +147.8° (c=5 in ethyl acetate)[3] | [α]D¹³ -148.0° (c=5.8 in ethyl acetate)[3] | 0° | 0° |
| pKa₁ | 1.4 (general)[2] | 1.4 (general)[2] | 1.4 (general)[2] | 1.51[4] |
| pKa₂ | 3.4 (general)[2] | 3.4 (general)[2] | 3.4 (general)[2] | 2.71[4] |
Crystallographic Data
| Isomer | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Racemic | Monoclinic | P 1 21/c 1 | 12.725 | 6.1670 | 10.228 | 90.00 | 111.980 | 90.00 | [5] |
| meso | Monoclinic | C2/c | 14.244 | 5.927 | 9.771 | 90.00 | 126.96 | 90.00 | [6] |
Experimental Protocols
Synthesis of meso-2,3-Dibromosuccinic Acid
The synthesis of the meso isomer is achieved through the anti-addition of bromine to fumaric acid.
Materials:
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Fumaric acid
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Bromine
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Water
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2 N Hydrochloric acid (for recrystallization)
Procedure: [7]
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In a two-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, a suspension of 11.6 g (100 mmol) of fumaric acid in 40 mL of water is heated to boiling with stirring.
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While maintaining the boiling and stirring, 5.7 mL (18 g, 110 mmol) of bromine is added dropwise. The rate of addition should be such that the brown color of the bromine disappears before the next drop is added. A slight excess of bromine should be present at the end of the addition.
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The reaction mixture is then cooled to room temperature and further cooled in an ice bath to 10 °C, which will induce crystallization.
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The crude product is collected by suction filtration and washed with ice-cold water.
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Recrystallization from 2 N hydrochloric acid yields pure meso-2,3-dibromosuccinic acid. (Note: Using boiling water for recrystallization can lead to the elimination of HBr).
Synthesis of Racemic (±)-2,3-Dibromosuccinic Acid
The racemic mixture is synthesized via the syn-addition of bromine to maleic acid.[3]
Materials:
-
Maleic acid
-
Bromine
-
Water
Procedure: A common laboratory procedure involves the bromination of maleic acid in an aqueous solution. The stereochemistry of this reaction leads to the formation of the racemic mixture of the threo enantiomers.
Resolution of Racemic (±)-2,3-Dibromosuccinic Acid
The separation of the enantiomers from the racemic mixture is achieved through the formation of diastereomeric salts using a chiral resolving agent. A common method for resolving racemic acids is the use of an optically active base.
General Principle: [1]
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The racemic acid is reacted with an enantiomerically pure chiral base (e.g., (-)-brucine, (-)-strychnine, or a chiral amine).
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This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.
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Once the diastereomeric salts are separated, each is treated with a strong acid to regenerate the respective pure enantiomer of 2,3-dibromosuccinic acid.
Visualizations
Caption: Relationship between the stereoisomers of 2,3-dibromosuccinic acid.
Caption: Experimental workflow for the synthesis and resolution of 2,3-dibromosuccinic acid stereoisomers.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. 2,3-Dibromosuccinic Acid [drugfuture.com]
- 4. 2,3-Dibromosuccinic acid | 608-36-6 | Benchchem [benchchem.com]
- 5. 2,3-Dibromosuccinic acid, (2S,3S)- | C4H4Br2O4 | CID 6992601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [oc-praktikum.de]
